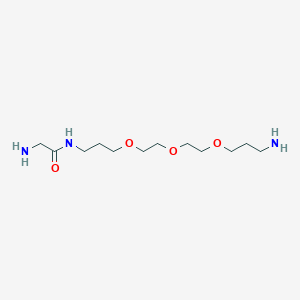

Gly-PEG3-amine

説明

Gly-PEG3-amine is a cleavable three-unit PEG ADC linker that serves as a crucial component in the synthesis of antibody-drug conjugates (ADCs) . It is a water-soluble compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation .

Synthesis Analysis

The synthesis of Gly-PEG3-amine involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis

The molecular weight of Gly-PEG3-amine is 277.36, and its molecular formula is C12H27N3O4 . The structure of Gly-PEG3-amine includes a glycine residue and an amine group .Chemical Reactions Analysis

Gly-PEG3-amine reacts with primary amine groups at pH 7-9 to form amide bonds . This reaction is crucial in the synthesis of antibody-drug conjugates (ADCs).Physical And Chemical Properties Analysis

Gly-PEG3-amine is a hydrophilic compound due to the presence of the PEG spacer arm . The physical and chemical properties of nanoparticles will be changed after PEG modification, such as hydrophilicity, hydrodynamic diameter, surface charge, and the feature of protein binding .科学的研究の応用

Polymer as Reaction Medium

- Application : PEG serves as an environmentally friendly reaction medium for the conjugate addition of amines to conjugated alkenes, producing corresponding adducts efficiently and under mild conditions. It avoids the use of acid or base catalysts and can be reused, highlighting its non-toxic and eco-friendly nature (Kumar et al., 2006).

Polymerization and Drug-Polymer Conjugation

- Application : PEG derivatives, like mPEG-amine, have been used in drug targeting and as drug-polymer conjugate linkers to increase bioavailability through slow release. This includes the preparation of immunomagnetic particles, which are more efficient once combined with mPEG-amine polymer (Banasik et al., 2018).

Site-Directed Enzymatic PEGylation

- Application : PEGylation of human granulocyte colony-stimulating factor using enzymes for site-specific modification. This approach overcomes the lack of selectivity problem in PEGylated protein therapeutics and allows for predictable activity and manufacturing reproducibility (Maullu et al., 2009).

Biosensor Fabrication

- Application : PEG derivatives, like PEGDE, are used for immobilizing proteins on biosensors. This application results in biosensors with high sensitivity, rapid response, and excellent stability, suitable for in vivo biological processes monitoring (Vasylieva et al., 2011).

Immobilization on Metal Surfaces

- Application : PEG amines are used for immobilizing PEG on metal surfaces, crucial in creating biofunctional metal surfaces. This application is significant for designing PEG-immobilized materials with specific immobilization modes (Tanaka et al., 2007).

Antifouling Coatings

- Application : PEG is used in antifouling coatings to reduce protein adsorption and improve biocompatibility. This includes the stepwise construction of PEG layers on silicon surfaces for better stability and density, enhancing antifouling properties (Flavel et al., 2013).

特性

IUPAC Name |

2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIUWBANJNMPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCCNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gly-PEG3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

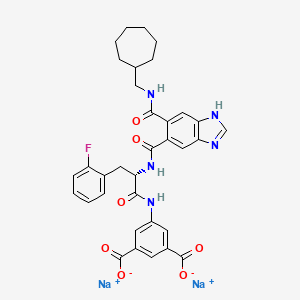

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)